molecular formula C23H17ClFNO3S B2635022 [4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone CAS No. 1112440-32-0

[4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone

Cat. No. B2635022
CAS RN: 1112440-32-0
M. Wt: 441.9
InChI Key: ZGBOZDMUWYNQEO-UHFFFAOYSA-N
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Description

[4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone is a useful research compound. Its molecular formula is C23H17ClFNO3S and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality [4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Structural and Computational Analysis

  • Advanced analytical techniques, such as X-ray diffraction and density functional theory (DFT) calculations, are employed to investigate the molecular structure and properties of related benzothiazin derivatives. Huang et al. (2021) conducted a detailed structural analysis, including X-ray crystallography and DFT studies, on related compounds (Huang et al., 2021).

Antimicrobial and Antitubercular Potential

  • Some derivatives of 1,4-benzothiazin-2-yl have shown promising antimicrobial and antitubercular properties. Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones, which demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).

Novel Heterocyclic Compounds Development

  • The synthesis of novel heterocyclic compounds, including those containing benzothiazin-2-yl derivatives, is a key area of research. Coppo and Fawzi (1998) reported on the synthesis of 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, a new heterocyclic compound (Coppo & Fawzi, 1998).

properties

IUPAC Name

[4-(3-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO3S/c1-2-15-6-8-16(9-7-15)23(27)22-14-26(19-5-3-4-17(24)12-19)20-11-10-18(25)13-21(20)30(22,28)29/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBOZDMUWYNQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-chlorophenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone

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